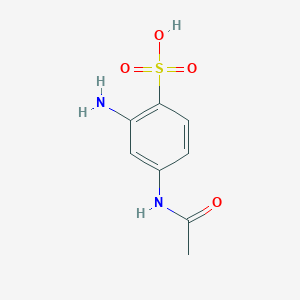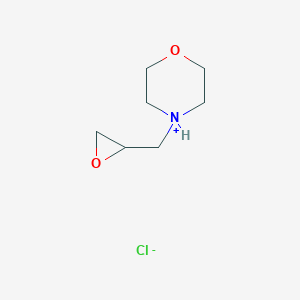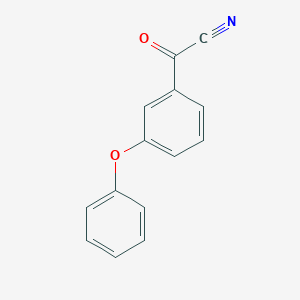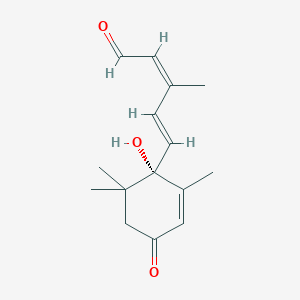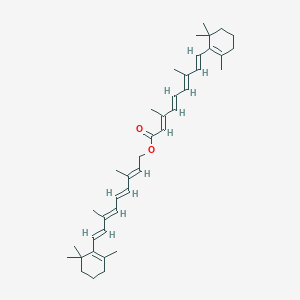
视黄醇视黄酸酯
描述
Retinyl retinoate is a synthetic, “new generation” retinol . It has been shown to be useful for restoring and improving signs of aging in the skin .
Synthesis Analysis
Retinyl retinoate was synthesized through a condensing reaction between retinol and retinoic acid . This synthesis was aimed at improving the photo-stability of the compound, and the in vitro biological activity of the hybrid was analyzed .Chemical Reactions Analysis
Retinyl retinoate is a result of a condensing reaction between retinol and retinoic acid . It demonstrates better chemical stability and higher skin regeneration activity than other retinoids .科学研究应用
Acne Vulgaris Treatment
Retinyl retinoate has been studied for its efficacy in treating acne vulgaris. A clinical study demonstrated that a 0.05% retinyl retinoate emulsion significantly reduced both inflammatory and non-inflammatory lesions over an 8-week period. It also showed a reduction in sebum production and exhibited antibacterial activity against Propionibacterium acnes, suggesting its potential as a well-tolerated topical treatment for mild acne .
Anti-Aging and Wrinkle Improvement
As a synthetic retinoid, retinyl retinoate is used in cosmeceuticals for its anti-aging properties. It is known for improving skin wrinkles due to its stability, mildness, and efficacy. Studies have indicated that it can enhance skin texture and reduce the appearance of fine lines, making it a valuable ingredient in anti-aging skincare formulations .
Hyaluronan Production
Research indicates that retinyl retinoate can stimulate the production of hyaluronan, a crucial component for skin hydration and elasticity. It induces less irritation compared to other retinoids, making it a more effective and gentler option for increasing hyaluronan in the skin .
Skin Barrier Function Enhancement
Retinyl retinoate has been shown to improve skin barrier function. It causes less transepidermal water loss compared to other retinoids, which is indicative of a stronger skin barrier. This property is essential for maintaining skin health and preventing transepidermal water loss .
Photodamage Repair
The compound’s ability to normalize keratinization and its keratolytic action make it a promising agent for repairing photodamaged skin. By accelerating the turnover of epidermal cells, retinyl retinoate helps in diminishing the effects of UV-induced skin damage .
Sebum Regulation
In addition to its anti-acne effects, retinyl retinoate plays a role in regulating sebum production. By controlling sebum levels, it can contribute to a balanced skin environment, which is beneficial for individuals with oily skin types .
Antibacterial Activity
Retinyl retinoate exhibits antibacterial properties, particularly against acne-causing bacteria. This makes it a dual-action compound that not only treats existing acne but also prevents future breakouts by targeting the bacterial component of acne pathogenesis .
Cosmeceutical Ingredient Stability
One of the key advantages of retinyl retinoate over other retinoids is its excellent stability. This makes it a preferred ingredient in cosmeceuticals, as it maintains its efficacy over time without significant degradation, ensuring consistent benefits for the skin .
作用机制
Target of Action
Retinyl retinoate is a synthetic retinoid, a class of compounds that are forms of vitamin A . It binds to and activates retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the nucleus . These receptors influence the proliferation and differentiation of cells .
Mode of Action
Retinyl retinoate is a molecule created by attaching retinol to retinoic acid . This attachment makes the molecule more stable and more active . It needs to be converted by our cells to become active. In the first step, our cells break up the molecule to become retinoic acid (the active form) and retinol . This means that it becomes active both after the first conversion step as well as later on once retinol is further converted .
Biochemical Pathways
Retinyl retinoate influences the proliferation and differentiation of cells through its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs) . It also increases the production of collagen , a protein that provides structure to the skin.
Pharmacokinetics
It’s known that retinoids, in general, can have adverse effects that range from mild to moderate local irritation . The efficacy and tolerability of retinyl retinoate make it preferable to prescription retinoids, as many patients are intolerant of these more potent forms .
Result of Action
Retinyl retinoate has shown significant anti-aging activity . It has been found to decrease both inflammatory and non-inflammatory lesions, and in sebum amount . It also has some antibacterial activity against Propionibacterium acnes (P. acnes), making it a promising ingredient for acne-prone skin .
Action Environment
The action of retinyl retinoate can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by the formulation in which it is used . Novel formulations based on nanotechnology are being developed to overcome the major drawbacks of retinoid use, such as instability and potential for skin irritation .
安全和危害
Retinyl retinoate should be handled with care. It’s advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation . There are also concerns about potential skin irritation .
未来方向
The promising potential of retinoid nanoformulations, including retinyl retinoate, requires a more comprehensive evaluation with additional studies to support the preliminary findings . There is a lack of evidence from properly designed clinical trials to support the claimed efficacy of the most commonly used retinoids as antiaging agents in cosmeceuticals .
属性
IUPAC Name |
[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56O2/c1-30(21-23-36-34(5)19-13-26-39(36,7)8)15-11-17-32(3)25-28-42-38(41)29-33(4)18-12-16-31(2)22-24-37-35(6)20-14-27-40(37,9)10/h11-12,15-18,21-25,29H,13-14,19-20,26-28H2,1-10H3/b17-11+,18-12+,23-21+,24-22+,30-15+,31-16+,32-25+,33-29+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCTWCFXYGJGKU-CHOOPKNISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/COC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(CCCC2(C)C)C)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00165764 | |
| Record name | Retinyl retinoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Retinyl retinoate | |
CAS RN |
15498-86-9 | |
| Record name | Retinyl retinoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015498869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Retinyl retinoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RETINYL RETINOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AT5X9J439 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



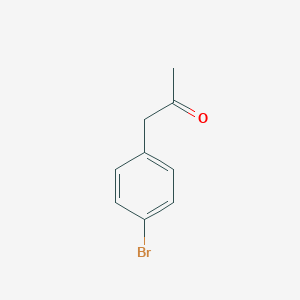


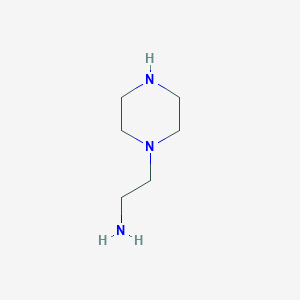

![N-[4-Chloro-2-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide](/img/structure/B42584.png)
![7,8-Dimethyl-5-(2,3,4,5-tetrahydroxypentyl)pyrido[4,3-b]quinoxaline-1,3-dione](/img/structure/B42587.png)
